molecular formula C11H8O3S B2620681 Benzo[b]thiophene-5-carboxylic acid, 3-formyl-, methyl ester CAS No. 530144-81-1

Benzo[b]thiophene-5-carboxylic acid, 3-formyl-, methyl ester

Cat. No.: B2620681
CAS No.: 530144-81-1
M. Wt: 220.24
InChI Key: SXNIZWJNOZKDST-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzo[b]thiophene-5-carboxylic acid, 3-formyl-, methyl ester is a heterocyclic aromatic compound featuring a fused benzene and thiophene ring system. The molecule is substituted at the 5-position with a carboxylic acid methyl ester group and at the 3-position with a formyl group. This structural configuration imparts unique physicochemical properties, making it a valuable intermediate in organic synthesis, particularly in pharmaceuticals and materials science.

Properties

IUPAC Name

methyl 3-formyl-1-benzothiophene-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8O3S/c1-14-11(13)7-2-3-10-9(4-7)8(5-12)6-15-10/h2-6H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXNIZWJNOZKDST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)SC=C2C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzo[b]thiophene-5-carboxylic acid, 3-formyl-, methyl ester typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

Benzo[b]thiophene-5-carboxylic acid, 3-formyl-, methyl ester can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Halogens (e.g., Br2, Cl2), nitrating agents (e.g., HNO3)

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Hydroxyl derivatives

    Substitution: Halogenated or nitrated derivatives

Scientific Research Applications

Medicinal Chemistry

Benzo[b]thiophene derivatives, including this compound, exhibit various pharmacological properties:

  • Anticancer Activity : These compounds have demonstrated potential in inhibiting cancer cell proliferation and inducing apoptosis. Mechanisms include inhibition of histone deacetylases (HDAC), which are crucial targets in cancer therapy.
  • Anti-inflammatory Properties : The compound can modulate inflammatory pathways, offering therapeutic benefits for conditions characterized by excessive inflammation.
  • Antimicrobial Effects : Research indicates significant antimicrobial activity against pathogens such as Mycobacterium tuberculosis, with effective concentrations ranging from 50 µM to 3 nM .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AnticancerInduces apoptosis; inhibits HDAC
Anti-inflammatoryModulates inflammatory pathways
AntimicrobialEffective against M. tuberculosis
CytotoxicityInfluences cell viability in various assays

Materials Science

The compound is utilized in the development of organic semiconductors and light-emitting diodes (OLEDs). Its unique electronic properties make it suitable for applications in optoelectronic devices, where it can enhance performance characteristics such as efficiency and stability.

Organic Synthesis

Benzo[b]thiophene-5-carboxylic acid, 3-formyl-, methyl ester serves as an intermediate in synthesizing more complex organic molecules. Its ability to undergo various chemical reactions makes it a versatile building block:

  • Esterification : The carboxylic acid group can be esterified to form derivatives with varied properties.
  • Oxidation and Reduction Reactions : The compound can undergo oxidation to form sulfoxides or sulfones and reduction to yield hydroxyl derivatives.

Table 2: Common Reactions and Products

Reaction TypeReagents/ConditionsMajor Products
OxidationPotassium permanganateSulfoxides, sulfones
ReductionLithium aluminum hydrideHydroxyl derivatives
EsterificationMethanol, acid catalystMethyl esters

Case Study 1: Antimycobacterial Activity

A study evaluated the antimycobacterial activity of benzothiophene derivatives, including this compound. The results indicated that structural modifications significantly influenced activity against M. vaccae and M. smegmatis, highlighting the importance of lipophilicity in enhancing antimicrobial potency.

Case Study 2: Synthesis of Pharmacologically Active Compounds

Research has shown that derivatives of Benzo[b]thiophene-5-carboxylic acid are essential starting materials for producing compounds useful in treating diseases related to mast cell dysfunction, such as asthma and allergic rhinitis. These derivatives exhibit high antagonistic effects on prostaglandin D2 (PGD2), showcasing their potential as therapeutic agents .

Mechanism of Action

The mechanism of action of Benzo[b]thiophene-5-carboxylic acid, 3-formyl-, methyl ester involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may interact with enzymes or receptors, modulating their activity and leading to therapeutic effects . The exact pathways and targets depend on the specific application and the modifications made to the compound.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs of benzo[b]thiophene derivatives, highlighting variations in substituents and their impact on physical properties and reactivity:

Compound Name Substituents Melting Point (°C) Molecular Formula Key Properties/Applications Reference
4-Oxo-4,5,6,7-tetrahydro-benzo[b]thiophene-5-carboxylic acid methyl ester 4-oxo, 5-carboxylic acid methyl ester 92–94 C₁₁H₁₀O₃S Intermediate in heterocyclic synthesis
3-Hydroxy-5-nitrobenzo[b]thiophene-2-carboxylic acid methyl ester 3-hydroxy, 5-nitro, 2-carboxylic acid methyl ester N/A C₁₀H₇NO₅S Potential use in nitroaromatic chemistry
Benzo[b]thiophene-3-acetic acid, 5-methyl-, methyl ester 3-acetic acid methyl ester, 5-methyl N/A C₁₂H₁₂O₂S Anti-inflammatory or analgesic research
6-Chloro-5-fluoro-benzo[b]thiophene-2-carboxylic acid methyl ester 6-chloro, 5-fluoro, 2-carboxylic acid methyl ester N/A C₁₀H₆ClFNO₂S Halogenated analog for drug discovery
Methyl 3-amino-5-(4-benzyloxyphenyl)thiophene-2-carboxylate 3-amino, 5-(4-benzyloxyphenyl), 2-carboxylic acid methyl ester N/A C₂₀H₁₇NO₃S Fluorescent probes or optoelectronic materials

Key Observations:

Substituent Position and Reactivity: The position of the formyl group (3-position in the target compound) significantly influences electronic properties. For instance, the 3-hydroxy analog () exhibits strong hydrogen-bonding capacity, whereas the 3-formyl group may enhance electrophilic reactivity for condensation reactions (e.g., Schiff base formation) .

Impact of Ester Groups :

  • Methyl esters at the 2- or 5-position (e.g., ) improve solubility in organic solvents compared to free carboxylic acids. The 5-carboxylic acid methyl ester in the target compound may facilitate nucleophilic substitution at the formyl group.

Thermal Stability :

  • Compounds with fused aromatic systems (e.g., tetrahydro derivatives in ) exhibit lower melting points (92–94°C) due to reduced conjugation, while fully aromatic analogs (e.g., ) likely have higher thermal stability.

Functional Group Synergy :

  • The combination of a formyl group and methyl ester in the target compound may enable tandem reactions, such as formyl-directed cyclization followed by ester hydrolysis, a strategy observed in related thiophene syntheses .

Biological Activity

Benzo[b]thiophene-5-carboxylic acid, 3-formyl-, methyl ester (C11H8O3S) is a derivative of benzothiophene, a heterocyclic compound known for its diverse biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by a benzothiophene core with a carboxylic acid and formyl substituent, leading to its unique chemical behavior. The presence of the sulfur atom in the thiophene ring contributes to its biological activity.

Biological Activity Overview

Benzo[b]thiophene derivatives exhibit a range of pharmacological properties:

  • Anticancer Activity : Compounds in this class have shown potential in inhibiting cancer cell proliferation and inducing apoptosis in neoplastic cells. They may act through mechanisms such as histone deacetylase (HDAC) inhibition, which is crucial for cancer therapy .
  • Anti-inflammatory Properties : These compounds can modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by excessive inflammation.
  • Antimicrobial Effects : Research indicates that derivatives of benzothiophene have significant antimicrobial activity against various pathogens, including resistant strains of Mycobacterium tuberculosis (Mtb) .

The biological effects of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, affecting cellular functions and signaling.
  • Cellular Interaction : Thiophene derivatives can interact with biomolecules, leading to changes in gene expression and cellular metabolism.
  • Formation of Reactive Metabolites : The compound can undergo biotransformation into reactive species that exert cytotoxic effects on target cells .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AnticancerInduces apoptosis; inhibits HDAC
Anti-inflammatoryModulates inflammatory pathways
AntimicrobialEffective against M. tuberculosis
CytotoxicityInfluences cell viability in various assays

Case Study: Antimycobacterial Activity

A study evaluated the antimycobacterial activity of various benzothiophene derivatives, including this compound. The results indicated that modifications at the C-6 position significantly influenced activity against M. vaccae and M. smegmatis, with effective concentrations ranging from 50 µM to 3 nM . Notably, structural features such as lipophilicity were correlated with enhanced antimicrobial potency.

Q & A

Q. What synthetic methodologies are recommended for preparing Benzo[b]thiophene-5-carboxylic acid, 3-formyl-, methyl ester, and how can reaction conditions be optimized?

Methodological Answer: A common approach involves cyclization and esterification steps. For example, dimethyl carbonate has been used as a solvent and carbonyl source in the synthesis of structurally similar benzo[b]thiophene esters. Key parameters include:

  • Catalyst selection : Use of acidic or basic catalysts (e.g., NaH in THF) to promote cyclization .
  • Temperature control : Reactions often proceed at reflux conditions (e.g., 80–100°C) to ensure complete conversion .
  • Purification : Column chromatography or recrystallization (e.g., using ethanol/water mixtures) yields high-purity products .
    Kinetic modeling (e.g., comparing calculated vs. experimental yields) can optimize reaction time and stoichiometry .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

  • IR spectroscopy : Identifies functional groups such as the formyl (C=O stretch ~1735 cm⁻¹) and ester carbonyl (C=O ~1671 cm⁻¹) .
  • NMR : 1H^1H NMR resolves aromatic protons (δ 7.0–8.5 ppm) and formyl/ester groups (δ 9.5–10.0 ppm for aldehydes; δ 3.7–3.9 ppm for methoxy) .
  • X-ray crystallography : Determines molecular conformation and crystallographic packing, critical for structure-activity relationship (SAR) studies .

Advanced Research Questions

Q. How can discrepancies between computational predictions and experimental data in the synthesis of this compound be addressed?

Methodological Answer: Discrepancies often arise from incomplete reaction models or solvent effects. Strategies include:

  • Kinetic modeling : Compare calculated activation energies (e.g., DFT simulations) with experimental yields to refine reaction mechanisms .
  • Solvent optimization : Polar aprotic solvents (e.g., DMF) may enhance regioselectivity in formylation reactions .
  • Parameter adjustment : Recalibrate computational models using empirical data (e.g., Table 2 in ).

Q. What strategies enable regioselective modification of the benzo[b]thiophene core?

Methodological Answer:

  • Directed ortho-metalation : Use directing groups (e.g., sulfonyl or ester moieties) to functionalize specific positions .
  • Alkylation protocols : For example, alkylation at the N-7 position of related heterocycles using benzyl bromide/K₂CO₃ in DMF achieves high regioselectivity .
  • Protection/deprotection : Temporarily block reactive sites (e.g., formyl groups) during multi-step syntheses .

Q. How should this compound be stored to ensure long-term stability?

Methodological Answer:

  • Storage conditions : Store in airtight containers under inert gas (N₂/Ar) at –20°C to prevent oxidation of the formyl group .
  • Desiccants : Use silica gel or molecular sieves to mitigate hydrolysis of the ester moiety .
  • Stability monitoring : Periodic HPLC or TLC analysis verifies purity over time .

Data Contradiction and Validation

Q. How can conflicting spectral data from different research groups be reconciled?

Methodological Answer:

  • Standardized protocols : Adopt IUPAC-recommended NMR calibration (e.g., TMS as internal standard) .
  • Cross-validation : Compare IR/NMR data with authoritative databases (e.g., NIST Chemistry WebBook) .
  • Collaborative studies : Reproduce results across multiple labs to isolate instrument-specific artifacts .

Advanced Analytical Techniques

Q. What role does X-ray crystallography play in studying derivatives of this compound?

Methodological Answer: X-ray crystallography:

  • Resolves stereochemistry : Critical for understanding chiral centers in derivatives .
  • Validates DFT models : Experimental bond lengths/angles refine computational predictions .
  • Guides SAR : Crystal packing interactions (e.g., π-stacking) inform drug design .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.